molecular formula C19H21N3O2S B2699645 4-methyl-N-((4-morpholinophenyl)carbamothioyl)benzamide CAS No. 300672-98-4

4-methyl-N-((4-morpholinophenyl)carbamothioyl)benzamide

Cat. No.: B2699645
CAS No.: 300672-98-4
M. Wt: 355.46
InChI Key: ZCZDNKLEODZUQD-UHFFFAOYSA-N
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Description

4-methyl-N-((4-morpholinophenyl)carbamothioyl)benzamide is a compound that belongs to the class of benzamide derivatives It is characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to a carbamothioyl group and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((4-morpholinophenyl)carbamothioyl)benzamide typically involves the reaction of 4-methylbenzoyl chloride with potassium thiocyanate in the presence of a suitable solvent like acetone. This reaction produces an intermediate, 4-methylbenzoyl isothiocyanate, which is then condensed with 4-morpholinophenylamine to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-((4-morpholinophenyl)carbamothioyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Mechanism of Action

The mechanism of action of 4-methyl-N-((4-morpholinophenyl)carbamothioyl)benzamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein functions. The exact pathways and targets depend on the specific application, such as enzyme inhibition in antimicrobial activity or disruption of cellular signaling in anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-((4-morpholinophenyl)carbamothioyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring enhances its solubility and bioavailability, while the benzamide moiety contributes to its ability to form stable complexes with metal ions and interact with biological targets.

Properties

IUPAC Name

4-methyl-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-14-2-4-15(5-3-14)18(23)21-19(25)20-16-6-8-17(9-7-16)22-10-12-24-13-11-22/h2-9H,10-13H2,1H3,(H2,20,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZDNKLEODZUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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